![molecular formula C15H13ClN2O B2417751 2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2195878-80-7](/img/structure/B2417751.png)

2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

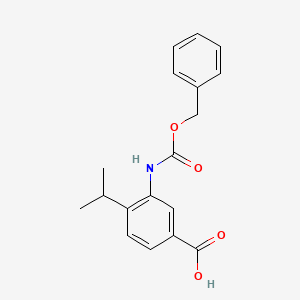

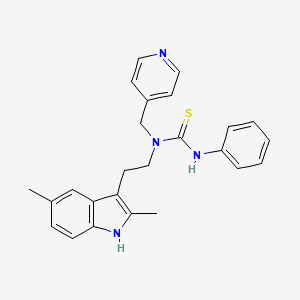

The compound “2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone” is a complex organic molecule. It contains a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure with a pyrrole ring fused to a pyridine ring . This type of structure is found in many bioactive molecules and has diverse functional groups .

Synthesis Analysis

The synthesis of such compounds often involves the introduction of various functional groups to the pyridine scaffold . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolo[3,4-b]pyridine core. This core is a bicyclic structure with a five-membered pyrrole ring fused to a six-membered pyridine ring . The presence of the pyridine nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and materials .科学的研究の応用

FGFR Kinase Inhibitor

The compound has been identified as a potent inhibitor of Fibroblast Growth Factor Receptor (FGFR) kinase. FGFR is a subfamily of receptor tyrosine kinases, which are abnormal in various types of cancers and are considered promising targets for cancer treatment .

Anticancer Agent

The compound has shown significant anticancer activity against six tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . It has also shown potent cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells .

Microtubule Polymerization Inhibitor

The compound inhibits the microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .

Cell Cycle Arrest Inducer

The compound can induce cell cycle arrest in the G2/M phase, which is a crucial step in the process of cell division . This property makes it a potential candidate for the development of new anticancer drugs .

Apoptosis Inducer

The compound can induce apoptosis, a process of programmed cell death that occurs in multicellular organisms . This property is particularly important in the context of cancer treatment, as it can lead to the death of cancer cells .

Potential Lead Compound for Drug Development

The compound has shown high selectivity and good metabolic characteristics, making it a promising lead compound for further development .

将来の方向性

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Additionally, more studies are needed to understand the action mechanisms of pyrrolopyridine derivatives .

特性

IUPAC Name |

2-(2-chlorophenyl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c16-13-6-2-1-4-11(13)8-15(19)18-9-12-5-3-7-17-14(12)10-18/h1-7H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZICSOVNVBADG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)CC3=CC=CC=C3Cl)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2417670.png)

![(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2417680.png)

![N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2417686.png)

![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea](/img/structure/B2417689.png)